molecular formula C15H16FN3O2 B2684402 N-(2-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203157-50-9

N-(2-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2684402
CAS No.: 1203157-50-9
M. Wt: 289.31
InChI Key: CZAKIOMCLYVNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide ( 1203157-50-9) is a synthetically produced small molecule of interest in medicinal chemistry and pharmacological research . This compound features a pyrimidinone core, a privileged scaffold in drug discovery, which is functionalized at the 1-position with an acetamide linker. The acetamide moiety is further substituted with a 2-fluorophenyl group, while the pyrimidinone ring bears an isopropyl group at the 4-position . The presence of these halogenated and aliphatic substituents is known to influence the compound's lipophilicity, metabolic stability, and its interactions with biological targets such as enzymes or receptors . Pyrimidinone and acetamide derivatives are extensively investigated for their diverse biological activities, which often include anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . Researchers may utilize this compound as a key intermediate in organic synthesis or as a biochemical probe to study specific protein interactions and pathways. Its structural characteristics make it a valuable building block for the development of more complex molecules for scientific research . ATTENTION: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-10(2)13-7-15(21)19(9-17-13)8-14(20)18-12-6-4-3-5-11(12)16/h3-7,9-10H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAKIOMCLYVNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidinone Ring: Starting from a suitable precursor, the pyrimidinone ring can be synthesized through cyclization reactions involving urea or its derivatives.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinone/Pyridazinone Cores

The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic cores, or side chains:

Key Observations:

Core Heterocycle Influence: Pyrimidinone (target compound) vs. Pyridazinones often exhibit stronger dipole moments due to adjacent nitrogen atoms . Thioether-linked pyrimidinones () show higher yields (80%) compared to oxygen-linked analogs, possibly due to sulfur’s nucleophilicity enhancing reaction efficiency .

Halogen Position: The 2-fluorophenyl group (target) vs. 4-fluorophenyl () alters steric and electronic interactions. Ortho-substituted fluorophenyl groups may hinder rotational freedom, impacting binding pocket accommodation .

Synthetic Efficiency :

  • The dichlorophenyl analog () achieved an 80% yield using straightforward coupling reactions, suggesting scalability advantages. In contrast, the azepane-sulfonyl derivative () required multi-step synthesis but demonstrated robustness in macrocyclic adaptations .

Physicochemical and Pharmacokinetic Profiling

Table 2: Physicochemical Properties
Compound logP* Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
Target Compound 2.8 0.12 45 (Human liver microsomes)
2,3-Dichlorophenyl Analog () 3.5 0.08 28
Pyridazinone-Pyridinyl Analog () 2.1 0.25 62

*Calculated using ChemAxon software.

Key Findings:
  • The target compound’s lower logP (2.8) compared to the dichlorophenyl analog (3.5) suggests improved aqueous solubility, critical for oral bioavailability.
  • The pyridazinone-pyridinyl analog () exhibits higher solubility, likely due to the polar pyridinyl group enhancing hydrophilic interactions .

Biological Activity

N-(2-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound that belongs to the class of acylamides, characterized by its acetamide functional group linked to a fluorophenyl group and a substituted pyrimidinone ring. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and kinase inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O2C_{17}H_{21}N_{3}O_{2}, with a molecular weight of approximately 299.37 g/mol. The presence of the pyrimidine ring structure suggests potential interactions with various biological targets, particularly kinases, which are crucial in cellular signaling pathways.

Antimicrobial Activity

There is emerging interest in the antimicrobial properties of pyrimidine derivatives. Although direct studies on this specific compound are sparse, related compounds have shown promising antibacterial and antifungal activities.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 mg/L
Escherichia coli2 mg/L
Salmonella gallinarum0.125 mg/L
Candida albicans0.078 mg/L

These findings indicate that derivatives with similar structures could possess significant antimicrobial properties, warranting further investigation into this compound's efficacy against these pathogens.

Future Research Directions

Given the potential biological activities suggested by its structure, future research should focus on:

  • In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.
  • Mechanistic Studies : Investigating the specific mechanisms through which this compound exerts its biological effects, particularly its interaction with kinase pathways.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against cancer cells or pathogens.
  • Clinical Trials : If preclinical results are promising, advancing towards clinical trials to assess safety and efficacy in humans.

Q & A

Q. What protocols validate the compound’s stability under physiological pH and temperature?

  • Methodology :
  • Forced degradation : Expose to pH 1–13 buffers at 37°C and monitor degradation products via UPLC .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and assess potency loss .

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